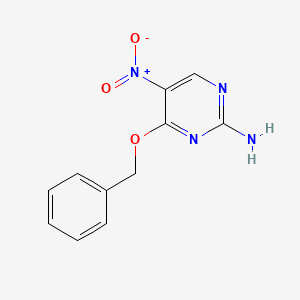
2-Amino-4-benzyloxy-5-nitropyrimidine
Vue d'ensemble
Description
2-Amino-4-benzyloxy-5-nitropyrimidine is a useful research compound. Its molecular formula is C11H10N4O3 and its molecular weight is 246.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Chemical Applications
Building Block for Synthesis:
2-Amino-4-benzyloxy-5-nitropyrimidine serves as a crucial building block in organic synthesis. Its structure allows for the formation of more complex organic molecules, which are essential in developing new materials and pharmaceuticals. The compound's reactivity can be exploited to create various substituted pyrimidine derivatives with distinct biological and chemical properties.
Synthetic Pathways:
Recent advancements in synthetic methodologies have facilitated the generation of pyrimidine derivatives through nucleophilic aromatic substitution reactions. For instance, the reaction of 4,6-dichloro-5-nitropyrimidine with alkylamines yields 6-alkoxy-4-alkylamine-5-nitropyrimidines, showcasing the versatility of 2-amino derivatives in synthetic chemistry .
Biological Applications
Antimicrobial and Anticancer Properties:
Research indicates that this compound exhibits potential antimicrobial and anticancer activities. It has been studied for its ability to inhibit specific enzymes involved in DNA replication and repair, making it a candidate for cancer therapies. The compound has shown effectiveness against various tumor cell lines, with IC50 values indicating significant anti-proliferative effects .
Mechanism of Action:
The mechanism involves binding to molecular targets such as DNA repair proteins, specifically O6-alkylguanine-DNA alkyltransferase. This interaction enhances the efficacy of chemotherapeutic agents by increasing their cytotoxic effects on tumor cells . The compound's ability to inactivate resistant alkyltransferases suggests its potential as an adjunct therapy in cancer treatment .
Medicinal Applications
Therapeutic Potential:
The compound is under investigation for its therapeutic applications in treating infectious diseases and cancer. Its role as an AGT inactivator enhances the effectiveness of alkylating agents used in chemotherapy, indicating its potential to improve treatment outcomes for patients with resistant tumors .
Case Studies:
Several studies have highlighted its anti-proliferative effects across different cancer cell lines:
- DLD-1: IC50 = 4.4 μM
- T24: IC50 = 13.1 μM
- SH-SY-5Y: IC50 = 11.4 μM
These results underscore the compound's promising role in oncology research and development .
Industrial Applications
Material Development:
In industrial settings, this compound is utilized in the synthesis of dyes and pigments. Its chemical properties allow it to serve as a precursor for developing new materials with specific characteristics tailored for various applications.
Table of Applications
| Application Area | Description | Examples/Results |
|---|---|---|
| Chemistry | Building block for organic synthesis | Synthesis of substituted pyrimidines |
| Biology | Antimicrobial and anticancer activities | Effective against DLD-1, T24, SH-SY-5Y cells |
| Medicine | Therapeutic applications in oncology | Enhances efficacy of alkylating agents |
| Industry | Development of new materials, dyes, and pigments | Used as a precursor for dye synthesis |
Conclusions
The diverse applications of this compound span across multiple scientific disciplines, showcasing its importance as a synthetic building block, therapeutic agent, and industrial precursor. Ongoing research continues to explore its full potential, particularly in enhancing cancer treatment regimens and developing novel materials.
Propriétés
Numéro CAS |
160948-26-5 |
|---|---|
Formule moléculaire |
C11H10N4O3 |
Poids moléculaire |
246.22 g/mol |
Nom IUPAC |
5-nitro-4-phenylmethoxypyrimidin-2-amine |
InChI |
InChI=1S/C11H10N4O3/c12-11-13-6-9(15(16)17)10(14-11)18-7-8-4-2-1-3-5-8/h1-6H,7H2,(H2,12,13,14) |
Clé InChI |
DSIVLMKQNTVXOD-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)COC2=NC(=NC=C2[N+](=O)[O-])N |
Origine du produit |
United States |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













